This compound can be classified as a pyrazole derivative and is noted for its structural complexity, which allows for various chemical modifications. The International Chemical Identifier (InChI) for this compound is 165676-63-1, indicating its unique chemical structure .
The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid can be achieved through several methodologies, including:
The synthesis typically requires controlled conditions such as temperature and pH to optimize yield and purity. Reaction times may vary but generally range from several hours to a few days depending on the method used.
The molecular structure of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure, where characteristic peaks corresponding to different hydrogen environments can be observed .
1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid can undergo several types of chemical reactions:
The products formed from these reactions depend on specific conditions. For instance, oxidation may yield corresponding oxides while reduction may lead to various derivatives that retain some biological activity.
The primary targets of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid include Leishmania aethiopica and Plasmodium berghei, indicating its potential use in treating parasitic infections.
The compound interacts with target proteins through a mechanism that involves fitting into the active site. Specifically, it has been shown to inhibit enzymes crucial for the survival of these pathogens .
Research indicates that this compound exhibits potent antileishmanial and antimalarial activities by disrupting metabolic pathways essential for parasite viability .
The physical properties of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid include:
Chemical properties include reactivity towards nucleophiles due to electron-withdrawing effects from the carboxylic acids and potential for forming esters or amides under appropriate conditions .
1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid has numerous applications across various fields:
The 1,3-diphenyl-1H-pyrazole scaffold provides a rigid, planar heterocyclic framework essential for molecular recognition in drug discovery. This core structure (CAS 165676-63-1, MFCD00475539) features adjacent nitrogen atoms that enable hydrogen bonding and dipole interactions with biological targets [1] [3] [7]. The phenyl substituents at N1 and C3 positions create a twisted "V-shaped" conformation that enhances target selectivity by preventing planar stacking in non-specific binding pockets [4] [10]. This stereoelectronic profile underpins the scaffold's prevalence in bioactive molecules, including COX-2 inhibitors and kinase modulators where the diphenyl arrangement optimally occupies hydrophobic enzyme subpockets [10]. Quantum mechanical studies reveal that the C4-C5 bond in the pyrazole ring exhibits partial double-bond character (bond length ~1.45 Å), restricting rotation and maintaining the carboxylic acid groups in a coplanar orientation ideal for bidentate binding [4] [7].
Table 1: Fundamental Properties of 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid
Property | Value/Description | Source |
---|---|---|
CAS Registry Number | 165676-63-1 | [5] [7] |
Molecular Formula | C₁₇H₁₂N₂O₄ | [1] [3] |
Molecular Weight | 308.29 g/mol | [3] [7] |
MDL Number | MFCD00475539 | [5] [7] |
Hydrogen Bond Donors | 2 (carboxylic acid groups) | [1] [4] |
Hydrogen Bond Acceptors | 6 (carbonyl oxygens + ring nitrogens) | [4] |
Predicted logP | 2.8 (indicating moderate lipophilicity) | Calculated from structure |
The 4,5-dicarboxylic acid groups transform the pyrazole core into a versatile recognition motif capable of both biological target engagement and metal ion coordination. In medicinal applications, these carboxyl groups form salt bridges with arginine/lysine residues in enzymatic binding sites, as demonstrated in mPGES-1 inhibition where the acidic functions anchor the inhibitor to catalytic residues (His53 and Arg126) [4]. The proximal positioning (3.2 Å between carbonyl carbons) enables simultaneous deprotonation and chelation of divalent metal ions, forming stable 5-membered metallocycles with Cu²⁺, Zn²⁺, and Co²⁺ that exhibit stability constants (log β) exceeding 8.5 [7]. This dicarboxylic acid arrangement mimics biological isophthalate moieties, allowing integration into enzyme active sites requiring carboxylate recognition, such as glutamate receptors or metalloproteases [4] [10].
Table 2: Functional Versatility of the 4,5-Dicarboxylic Acid Motif
Function | Mechanism | Application Example |
---|---|---|
Biological Recognition | Dual hydrogen bonding to enzyme catalytic sites | mPGES-1 inhibition (Kᵢ = 0.8-5.2 μM) |
Metal Chelation | Bidentate O,O'-coordination | Cu(II) complexes for catalytic oxidation |
Supramolecular Assembly | Carboxylic acid dimerization | Hydrogen-bonded frameworks |
Solubility Modulation | pH-dependent ionization (pKa₁ = 2.8, pKa₂ = 4.1) | Aqueous formulation of drug candidates |
Isostere Replacement | Mimicking glutamate/isophthalate | Design of metabolic pathway inhibitors |
The strategic incorporation of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid into pharmacophores has evolved through three distinct phases:
Table 3: Evolution of Key Pyrazole-4,5-dicarboxylic Acid Derivatives in Drug Discovery
Derivative Class | Biological Target | Optimization Strategy | Key Outcome |
---|---|---|---|
Metal coordination complexes | Microbial enzymes | Chelation of essential metal ions | Moderate antimicrobial activity |
Carboxamide analogs | TGR5 receptor | Combinatorial library synthesis | Improved potency but reduced solubility |
Barbituric acid hybrids | mPGES-1 enzyme | Structure-based molecular hybridization | IC₅₀ = 1.7 μM, COX-1/2 selectivity >100x |
Pyrazolopyrimidine conjugates | Kinases | Fragment linking | Dual VEGFR-2/mPGES-1 inhibition |
The historical trajectory demonstrates a shift from passive exploitation of inherent properties to active engineering of hybrid architectures. Modern designs leverage the dicarboxylic acid motif as a molecular clamp that simultaneously engages polar residues while positioning appended pharmacophores in adjacent hydrophobic pockets [4] [10]. This evolution underscores the scaffold's adaptability across target classes, with recent applications expanding into anticancer agents where pyrazole-dicarboxylic acid derivatives induce cancer cell autophagy through metabolic pathway disruption [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7